molecular formula C21H20N2O6 B10902017 5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

Cat. No.: B10902017
M. Wt: 396.4 g/mol
InChI Key: IVYRCHNHYYYXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE is a complex organic compound with a unique structure that combines a furan ring, an ethylphenoxy group, and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the subsequent attachment of the ethylphenoxy and methoxy-nitrophenyl groups. Common synthetic routes include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the ethylphenoxy group: This step often involves a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the furan ring.

    Introduction of the methoxy-nitrophenyl group: This can be done through a series of reactions, including nitration and methoxylation, followed by coupling with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, among other transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ETHYLPHENOXY)METHYL]-2-FURANCARBOXYLIC ACID: This compound shares the furan and ethylphenoxy groups but lacks the methoxy-nitrophenyl group.

    4-[(4-ETHYLPHENOXY)METHYL]-N-(2-METHOXY-5-NITROPHENYL)BUTANAMIDE: Similar in structure but with a butanamide backbone instead of a furan ring.

Uniqueness

5-[(4-ETHYLPHENOXY)METHYL]-N~2~-(2-METHOXY-5-NITROPHENYL)-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H20N2O6/c1-3-14-4-7-16(8-5-14)28-13-17-9-11-20(29-17)21(24)22-18-12-15(23(25)26)6-10-19(18)27-2/h4-12H,3,13H2,1-2H3,(H,22,24)

InChI Key

IVYRCHNHYYYXPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.